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Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe designed for

the detection and visualization of azide-modified biomolecules in living cells. As a member of

the cyanine dye family, Cy3 exhibits bright fluorescence with an excitation maximum around

550 nm and an emission maximum around 570 nm. The presence of three sulfonate groups

enhances its hydrophilicity, making it ideal for biological applications in aqueous environments

by preventing aggregation and non-specific binding. The terminal alkyne group enables its

covalent attachment to azide-containing molecules via the copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This

allows for the specific labeling and dynamic tracking of a wide range of biomolecules, including

proteins, glycans, lipids, and nucleic acids, in their native cellular environment.

Principle of the Method
The application of Trisulfo-Cy3-Alkyne in live-cell imaging is a two-step process. First, cells

are metabolically labeled with a precursor molecule containing an azide group. This precursor

is incorporated into the target biomolecule through the cell's natural biosynthetic pathways.

Second, the cells are treated with Trisulfo-Cy3-Alkyne. In the presence of a copper(I) catalyst,

the alkyne group on the dye reacts with the azide group on the biomolecule, forming a stable

triazole linkage and fluorescently labeling the target. To mitigate copper-induced cytotoxicity in
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live cells, the catalyst is typically used with a chelating ligand such as Tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA).

Data Presentation
Table 1: Photophysical Properties of Trisulfo-Cy3-Alkyne

Property Value Reference

Excitation Maximum (λex) ~550 nm [1]

Emission Maximum (λem) ~570 nm [1]

Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹ [2]

Quantum Yield (Φ) ~0.1 [2]

Recommended Laser Line 532 nm or 561 nm [3]

Recommended Filter Set TRITC/Cy3 [3]

Table 2: Recommended Starting Concentrations for
Live-Cell Labeling
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Reagent Concentration Range Key Considerations

Azide-modified metabolic

precursor (e.g., L-

Azidohomoalanine)

25 - 100 µM

Optimal concentration and

labeling time should be

determined empirically for

each cell type and

experimental goal.

Trisulfo-Cy3-Alkyne 1 - 10 µM

Lower concentrations are

preferred to minimize

background fluorescence.

Copper(II) Sulfate (CuSO₄) 50 - 100 µM
Should be used in conjunction

with a protective ligand.

THPTA (ligand) 250 - 500 µM

A 5:1 molar ratio of ligand to

copper is recommended to

reduce cytotoxicity.

Sodium Ascorbate 1 - 2.5 mM

Freshly prepared solution is

required to reduce Cu(II) to the

active Cu(I) state.

Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with
Azidohomoalanine (AHA)
This protocol describes the metabolic incorporation of the azide-containing amino acid analog,

L-Azidohomoalanine (AHA), into newly synthesized proteins.

Materials:

Live cells seeded on a glass-bottom dish or chamber slide

Complete cell culture medium

Methionine-free medium
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L-Azidohomoalanine (AHA) stock solution (e.g., 10 mM in sterile water or PBS)

Phosphate-Buffered Saline (PBS), sterile

Procedure:

Culture cells to the desired confluency (typically 60-80%).

Aspirate the complete culture medium and wash the cells once with warm PBS.

Incubate the cells in pre-warmed methionine-free medium for 30-60 minutes to deplete

intracellular methionine pools.

Replace the medium with methionine-free medium supplemented with AHA to a final

concentration of 25-50 µM.

Incubate the cells under normal growth conditions (37°C, 5% CO₂) for the desired labeling

period (e.g., 1-4 hours for pulse-labeling or longer for continuous labeling).

After the incubation, aspirate the AHA-containing medium and wash the cells three times

with warm PBS to remove any unincorporated AHA.

The cells are now ready for the click chemistry reaction with Trisulfo-Cy3-Alkyne.

Protocol 2: Live-Cell Click Chemistry Labeling with
Trisulfo-Cy3-Alkyne
This protocol details the copper-catalyzed click reaction to label azide-modified biomolecules

with Trisulfo-Cy3-Alkyne in live cells.

Materials:

Metabolically labeled live cells (from Protocol 1)

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

Trisulfo-Cy3-Alkyne stock solution (1 mM in DMSO or water)
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Copper(II) Sulfate (CuSO₄) stock solution (10 mM in sterile water)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in sterile water)

Sodium Ascorbate stock solution (100 mM in sterile water, freshly prepared)

Procedure:

Prepare the Click Reaction Cocktail: In a sterile microcentrifuge tube, prepare the click

reaction cocktail immediately before use. For a final volume of 1 mL of imaging medium, add

the components in the following order:

10 µL of 1 mM Trisulfo-Cy3-Alkyne (final concentration: 10 µM)

10 µL of 10 mM CuSO₄ (final concentration: 100 µM)

10 µL of 50 mM THPTA (final concentration: 500 µM)

Gently mix the dye, copper, and ligand before adding the reducing agent.

10 µL of 100 mM Sodium Ascorbate (final concentration: 1 mM)

Vortex the solution briefly.

Labeling Reaction:

To the washed, azide-labeled cells, add the freshly prepared click reaction cocktail diluted

in pre-warmed live-cell imaging medium.

Incubate the cells for 15-30 minutes at 37°C, protected from light.

Washing:

Aspirate the click reaction medium and wash the cells three times with pre-warmed live-

cell imaging medium.

Imaging:

The cells are now ready for live-cell fluorescence imaging.
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Use a fluorescence microscope equipped with a suitable laser line (e.g., 561 nm) and a

TRITC/Cy3 filter set.

To minimize phototoxicity, use the lowest possible laser power and exposure time that

provides a good signal-to-noise ratio.[4]

Mandatory Visualizations
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Caption: Experimental workflow for live-cell imaging using Trisulfo-Cy3-Alkyne.
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Caption: Bioorthogonal labeling of nascent proteins with Trisulfo-Cy3-Alkyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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